3-(4-Bromo-3-chlorophenyl)propanoic acid
Overview
Description
“3-(4-Bromo-3-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Bromo-3-chlorophenyl)propanoic acid” is 1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . This indicates the presence of a bromine atom, a chlorine atom, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
“3-(4-Bromo-3-chlorophenyl)propanoic acid” is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 263.52 .Scientific Research Applications
Reactivity and Synthesis
- The synthesis and reactivity of organometallic compounds, such as 3-(trichlorogermyl)propanoic acid, have been studied, showing unusual properties in their reactions with phenylmagnesium bromide. This suggests potential avenues for exploring the reactivity of similarly structured compounds like 3-(4-Bromo-3-chlorophenyl)propanoic acid in the presence of organometallic reagents (Qiang et al., 2010).
Photodegradation Studies
- The photolysis of halogenated compounds in water, such as 1,2-dibromo 3-chloro propane, has been investigated, revealing the formation of various photoproducts. This research could provide a foundation for understanding the environmental behavior and degradation pathways of halogenated propanoic acids, including 3-(4-Bromo-3-chlorophenyl)propanoic acid (Milano et al., 1990).
Chiral Separation Techniques
- The enantioseparation of α-(chlorophenyl)propanoic acids using countercurrent chromatography highlights the significance of chlorine substituents in chiral recognition. This research could be relevant to studying the chiral aspects of 3-(4-Bromo-3-chlorophenyl)propanoic acid and its potential enantiomeric properties (Jin et al., 2019).
Organic Synthesis and Reactivity
- The synthesis and reactivity of compounds containing Ge–C bonds, such as 3-(triphenylgermyl)propanoic acid, have been explored. The selective cleavage of aromatic Ge–C bonds and the unique properties of the β-carboxylic functional group could inform the synthesis and potential applications of 3-(4-Bromo-3-chlorophenyl)propanoic acid (Zheng et al., 1994).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-(4-bromo-3-chlorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTFMKUQYPWUHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286367 | |
Record name | 4-Bromo-3-chlorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-chlorophenyl)propanoic acid | |
CAS RN |
791601-07-5 | |
Record name | 4-Bromo-3-chlorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=791601-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chlorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromo-3-chlorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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